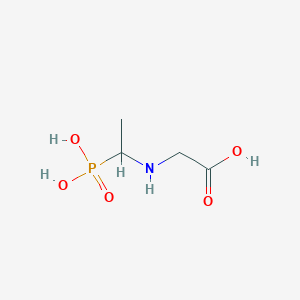
N-(1-Phosphonoethyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Phosphonoethyl)glycine is an organophosphorus compound that has garnered significant attention due to its unique chemical properties and applications It is a derivative of glycine, where the amino group is substituted with a phosphonoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Phosphonoethyl)glycine can be achieved through several methods. One common approach involves the reaction of glycine with phosphorous acid and formaldehyde under acidic conditions. This method typically requires a catalyst to facilitate the reaction and improve yield .
Another method involves the oxidation of N-(phosphonomethyl)-iminodiacetic acid. This process is often preferred in industrial settings due to its efficiency and scalability .
Industrial Production Methods
In industrial production, the synthesis of this compound often involves the use of environmentally friendly oxidants and catalysts to minimize waste and energy consumption. The choice of synthesis procedure can significantly impact the purity of the final product and the overall efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Phosphonoethyl)glycine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound back to its reduced state.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions often involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acid derivatives, while reduction reactions can produce various amine derivatives .
Applications De Recherche Scientifique
N-(1-Phosphonoethyl)glycine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of herbicides and other agrochemical products.
Mécanisme D'action
The mechanism of action of N-(1-Phosphonoethyl)glycine involves its interaction with specific molecular targets and pathways. In plants, it inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase, which is involved in the synthesis of aromatic amino acids. This inhibition disrupts protein synthesis and leads to the death of the plant .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Phosphonomethyl)glycine:
Phosphonic Acid Derivatives: These compounds share similar chemical properties and are used in various industrial applications.
Uniqueness
Its ability to inhibit key enzymes in biological systems makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents .
Propriétés
Numéro CAS |
84044-01-9 |
|---|---|
Formule moléculaire |
C4H10NO5P |
Poids moléculaire |
183.10 g/mol |
Nom IUPAC |
2-(1-phosphonoethylamino)acetic acid |
InChI |
InChI=1S/C4H10NO5P/c1-3(11(8,9)10)5-2-4(6)7/h3,5H,2H2,1H3,(H,6,7)(H2,8,9,10) |
Clé InChI |
JHBFOISHSQMPPH-UHFFFAOYSA-N |
SMILES canonique |
CC(NCC(=O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14429531.png)
![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]oct-5-ene-4-carbonitrile](/img/structure/B14429535.png)
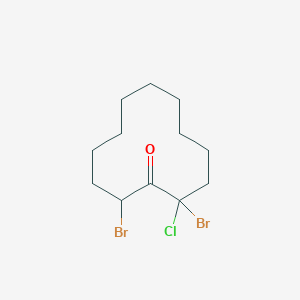
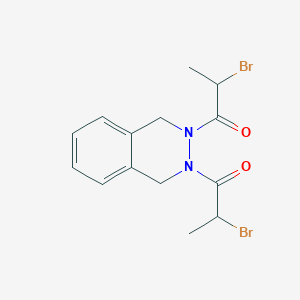
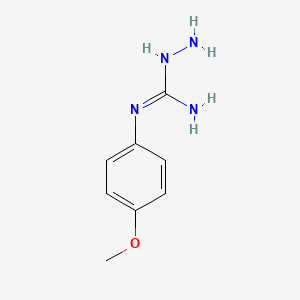

![Bis[(1,2-benzoxazol-3-yl)] benzene-1,4-dicarboxylate](/img/structure/B14429573.png)
![1-[Hydroxybis(2-methoxyphenyl)methyl]cyclopentan-1-ol](/img/structure/B14429581.png)
![3-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14429585.png)
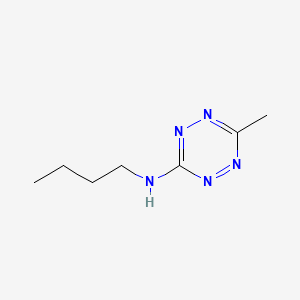
![Acetamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14429599.png)
![2,3,4,5,6,7-hexahydro-cyclopent[b]azepin-8(1H)-one](/img/structure/B14429604.png)

![Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide](/img/structure/B14429622.png)
